ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule characterized by a fused tetrahydrothieno[2,3-c]pyridine core. Key structural features include:
- Ethyl ester at position 2.
- Isopropyl substituent at position 6 of the bicyclic system.
- Benzamido group at position 2, modified with a 4-(N-methyl-N-phenylsulfamoyl) moiety.
This compound is structurally related to mthis compound (RN: 449767-97-9), which differs only in the ester group (methyl vs. ethyl) .
Properties
IUPAC Name |
ethyl 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5S2/c1-5-35-27(32)24-22-15-16-30(18(2)3)17-23(22)36-26(24)28-25(31)19-11-13-21(14-12-19)37(33,34)29(4)20-9-7-6-8-10-20/h6-14,18H,5,15-17H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUWMFDFEFIITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of tetrahydrothieno-pyridines. This compound has garnered attention due to its potential biological activities and therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be broken down into several key components:
- Tetrahydrothieno-pyridine core : This heterocyclic structure is known for its diverse biological activities.
- Sulfamoyl benzamide moiety : This functional group is often associated with antibacterial and anti-inflammatory properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | , |
| Anticancer | Induction of apoptosis | , |
| Anti-inflammatory | Modulation of cytokine production |
Case Study: Anticancer Activity
A study published in 2014 explored the anticancer effects of a series of tetrahydrothieno-pyridine derivatives, including those similar to this compound. The researchers found that these compounds exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The study highlighted the potential for these derivatives in developing novel anticancer therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the benzamide portion significantly affect biological activity. For instance:
Comparison with Similar Compounds
Comparison with Structural Analogues
Methyl Ester Analog (RN: 449767-97-9)
The methyl ester variant () shares identical core and substituent features except for the ester group. Key differences include:
- Steric Effects : The ethyl group may marginally increase lipophilicity, influencing membrane permeability .
Ethyl Benzoate Derivatives ()
Compounds such as I-6230 and I-6473 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate and derivatives) share the ethyl benzoate backbone but differ in substituents:
| Compound | Benzamido Substituent | Core Structure | Functional Implications |
|---|---|---|---|
| User’s Compound | 4-(N-methyl-N-phenylsulfamoyl) | Tetrahydrothieno[2,3-c]pyridine | Enhanced steric bulk, potential sulfonamide-mediated target interactions |
| I-6230 | 4-(pyridazin-3-yl)phenethylamino | Benzoate | Pyridazinyl group may enhance π-π stacking with receptors |
| I-6473 | 4-(3-methylisoxazol-5-yl)phenethoxy | Benzoate | Isoxazolyl ether linkage could modulate solubility and binding kinetics |
These analogues highlight the critical role of substituent electronics and sterics in modulating target affinity and pharmacokinetics .
Thiophene-Based Analogues and SAR Insights ()
While the user’s compound features a tetrahydrothieno[2,3-c]pyridine core, SAR studies on 2-amino-3-benzoylthiophenes (e.g., PD 81,723) provide relevant insights:
- Substituent Position : Alkyl groups at the 4-position of thiophene (analogous to the isopropyl at position 6 in the user’s compound) enhance allosteric activity .
- Amino and Carbonyl Groups: The 2-amino and keto groups in thiophenes are essential for activity. In contrast, the user’s compound replaces the benzoyl group with a sulfamoyl-benzamido linkage, which may alter hydrogen-bonding interactions .
- Trifluoromethyl Optimization : Substituents like 3-(trifluoromethyl)phenyl in PD 81,723 maximize activity, suggesting that electron-withdrawing groups on aromatic rings improve binding .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Controlled Copolymerization Techniques : Adopt stepwise optimization inspired by polymer synthesis methodologies. For example, adjust monomer ratios, initiator concentrations (e.g., ammonium persulfate), and reaction temperatures systematically to minimize side reactions .
- Design of Experiments (DoE) : Use statistical modeling (e.g., response surface methodology) to identify critical parameters (e.g., solvent choice, reaction time) and their interactions, as demonstrated in flow-chemistry-based oxidation processes .
- Purification Strategies : Employ column chromatography with gradients optimized for polar functional groups (e.g., sulfamoyl and carboxamide moieties) to isolate the target compound effectively.
Table 1: Key Parameters for Synthesis Optimization
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the integrity of the tetrahydrothienopyridine core and substituents (e.g., isopropyl, sulfamoyl groups). Compare chemical shifts with structurally analogous compounds .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze diffraction patterns, as done for related thienopyridine derivatives .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation risks, as indicated in safety data sheets for structurally similar compounds .
- First Aid Measures : In case of exposure, immediately rinse eyes/skin with water for 15 minutes and seek medical attention. Provide safety data sheets to healthcare providers .
- Waste Disposal : Neutralize acidic/byproduct residues before disposal, following institutional guidelines for sulfonamide-containing compounds .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the sulfamoyl benzamido group in nucleophilic substitutions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps in sulfamoyl-group reactions.
- Computational Modeling : Perform density functional theory (DFT) calculations to map transition states and electron density distributions, leveraging crystallographic data from related compounds .
- Trapping Intermediates : Use quenching agents (e.g., methanol) during reactions to isolate and characterize transient intermediates via LC-MS .
Q. How can contradictory data in reported synthetic pathways be resolved?
Methodological Answer:
- Reproducibility Analysis : Replicate conflicting procedures under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables causing discrepancies .
- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to detect undocumented impurities or degradation products influencing yield variations .
- Cross-Validation : Compare NMR and HPLC data with literature reports to identify inconsistencies in spectral assignments or purity thresholds .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 40°C and monitor degradation via HPLC at timed intervals. Use Arrhenius modeling to predict shelf-life .
- Light/Oxidation Sensitivity : Expose samples to UV light (254 nm) and reactive oxygen species (e.g., HO) to identify vulnerable functional groups (e.g., thienopyridine ring) .
- Metabolite Profiling : Simulate hepatic metabolism using microsomal enzymes (e.g., CYP450) and analyze metabolites via LC-MS/MS to assess bioactivation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
